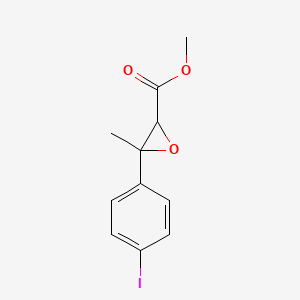
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-iodobenzaldehyde with methyl acetoacetate and thiourea under microwave irradiation. This reaction is promoted by iodine and conducted under solvent-free conditions, resulting in high yield and good purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to scale up the synthesis. This includes controlling the temperature, pressure, and reaction time to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate: Similar in structure but contains a pyrimidine ring instead of an oxirane ring.
4-Iodothioanisole: Contains an iodophenyl group but lacks the oxirane and carboxylate functionalities.
Propiedades
Fórmula molecular |
C11H11IO3 |
|---|---|
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11IO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |
Clave InChI |
SCQSSHLFRSASFE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)
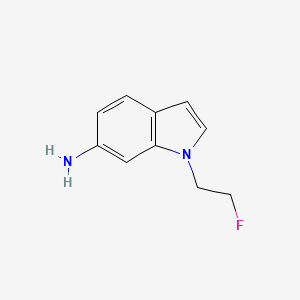

![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13165428.png)
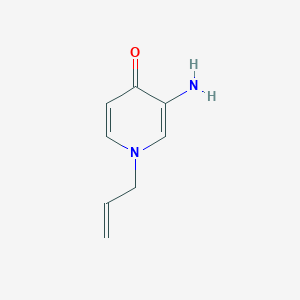

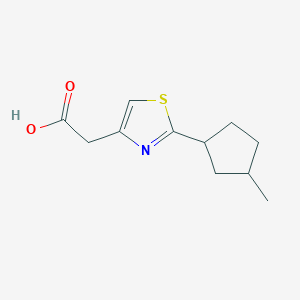

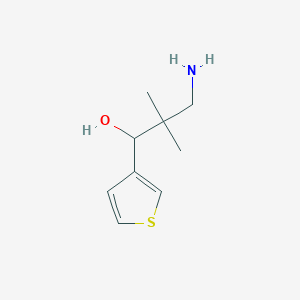
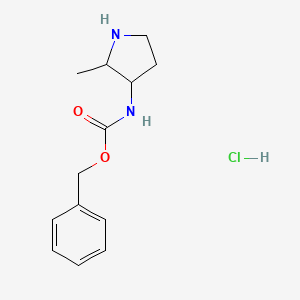
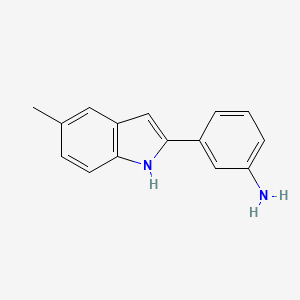
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)

